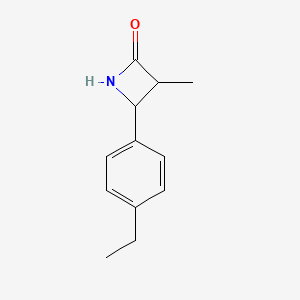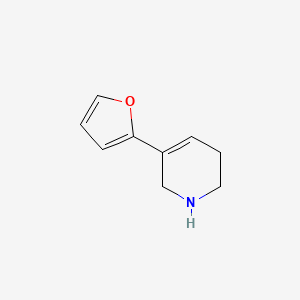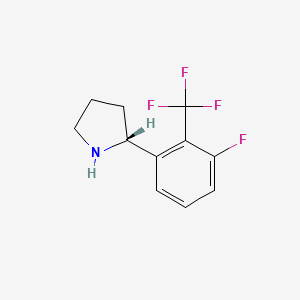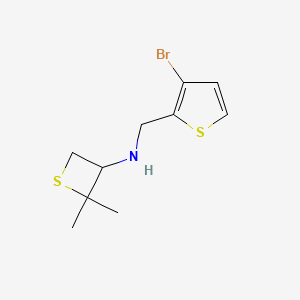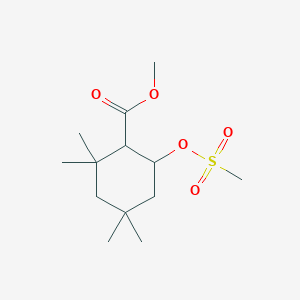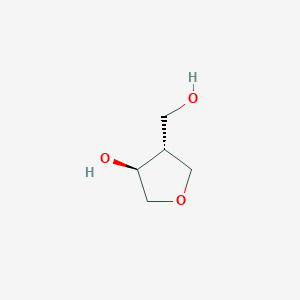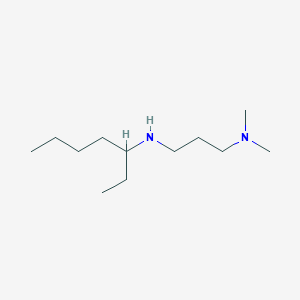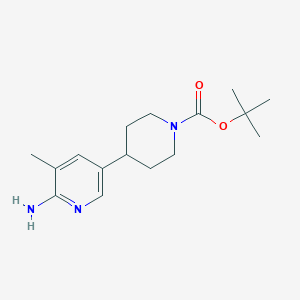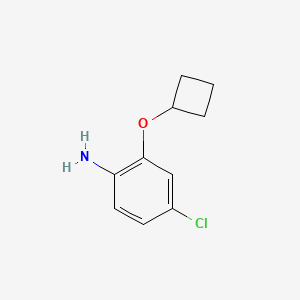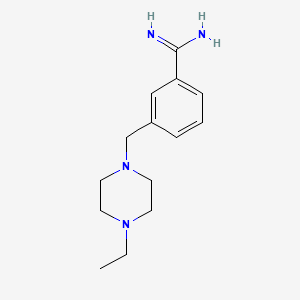
6-Phenyl-2-(piperidin-1-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-2-(piperidin-1-yl)nicotinonitrile is a compound that belongs to the class of nicotinonitrile derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phenyl group attached to a nicotinonitrile core, which is further substituted with a piperidin-1-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(piperidin-1-yl)nicotinonitrile can be achieved through a three-component Dimroth reaction. This involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-2-(piperidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-1-yl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinonitrile derivatives.
Applications De Recherche Scientifique
6-Phenyl-2-(piperidin-1-yl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Phenyl-2-(piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-6-(piperidin-1-yl)pyridine-3-carbonitrile
- 4-(Thiophen-2-yl)nicotinonitrile
- 2,6-Diarylpyridines
Uniqueness
6-Phenyl-2-(piperidin-1-yl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-1-yl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C17H17N3 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
6-phenyl-2-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17N3/c18-13-15-9-10-16(14-7-3-1-4-8-14)19-17(15)20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-12H2 |
Clé InChI |
OCBSWVKLRJBUIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


